N-benzylpiperazine-1-carboxamide
Overview
Description
N-benzylpiperazine-1-carboxamide: is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form protected piperazines.
Ugi reaction: This multicomponent reaction involves the condensation of an amine, an isocyanide, an aldehyde, and a carboxylic acid to form piperazine derivatives.
Ring opening of aziridines under the action of N-nucleophiles: This method involves the nucleophilic attack of aziridines by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes with amino groups to form piperazine derivatives.
Parallel solid-phase synthesis: This method involves the use of solid-phase synthesis techniques to form piperazine derivatives.
Photocatalytic synthesis: This method involves the use of photocatalysts to promote the formation of piperazine derivatives.
Industrial Production Methods: The industrial production of N-benzylpiperazine-1-carboxamide typically involves the use of large-scale synthetic routes such as the Ugi reaction and cyclization of 1,2-diamine derivatives with sulfonium salts .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzylpiperazine-1-carboxamide can undergo oxidation reactions to form various oxidized products.
Reduction: This compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions with various reagents to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents such as sodium borohydride and lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It has been investigated for its potential use as a drug candidate for various diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to affect the central nervous system by acting on serotonergic and dopaminergic receptor systems . This compound increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing serotonin signaling . Additionally, it has been shown to induce mitochondrial proapoptotic pathways, leading to cell death .
Comparison with Similar Compounds
N-benzylpiperazine-1-carboxamide can be compared with other similar compounds such as:
N-furfuryl piperazine-1-carboxamide: This compound has similar structural features but differs in its biological activity and toxicity profiles.
Piperazine pyrazolyl amides: These compounds have similar piperazine moieties but differ in their specific biological targets and activities.
1-(3-trifluoromethylphenyl)piperazine: This compound has similar psychostimulant properties but differs in its chemical structure and pharmacological effects.
This compound is unique due to its specific interaction with serotonergic and dopaminergic receptor systems, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-benzylpiperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(15-8-6-13-7-9-15)14-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTIOCICPPSYEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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